molecular formula C9H18O B1293532 Cyclooctanemethanol CAS No. 3637-63-6

Cyclooctanemethanol

Cat. No. B1293532
CAS RN: 3637-63-6
M. Wt: 142.24 g/mol
InChI Key: ZHPBLHYKDKSZCQ-UHFFFAOYSA-N
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Patent
US03954877

Procedure details

A solution of 8 millimols of cobalt 2-ethylhexoate and 20 millimols of triethylphosphate in 200 ml. of benzene was treated in an autoclave with 1:1 H2 :CO mixture for one hour at 170° C. and 3,700-114 3,750 psig. The autoclave was cooled and vented, and 250 g. of 1,5-cyclooctadiene was added. This mixture was treated with 1:1 H2 :CO at 145°-185° C. and 1,800-3,000 psig. for 3 hours. Distillation of the reactor effluent gave 203 g. of hydroformylation products boiling at 36°-75° C. at 5 mm. Hg pressure and 79 g. of residue. Reduction of a portion of the distilled oxygenated products over a nickel-based catalyst with hydrogen at elevated temperatures and pressures gave a 90% yield of hydroxymethylcyclooctane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OP([O:9][CH2:10][CH3:11])(OCC)=O)C.[CH:12]1[CH2:19][CH2:18]C=[CH:16][CH2:15][CH2:14][CH:13]=1>CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Co+2].C1C=CC=CC=1>[OH:9][CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:19][CH2:18]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC=CCC1
Step Three
Name
products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
ADDITION
Type
ADDITION
Details
This mixture was treated with 1:1 H2
CUSTOM
Type
CUSTOM
Details
at 145°-185° C.
WAIT
Type
WAIT
Details
for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reactor effluent
CUSTOM
Type
CUSTOM
Details
gave 203 g
CUSTOM
Type
CUSTOM
Details
Reduction of a portion of the distilled oxygenated products over a nickel-

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CCCCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.